Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate: is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a methyl ester group at the 2-position of the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate typically involves the esterification of 1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid. This can be achieved through the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on biological activity. It may serve as a model compound in the investigation of enzyme-substrate interactions and metabolic pathways .
Medicine: Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The cyclopropylmethyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity . The ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets .
Comparison with Similar Compounds
Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate: can be compared with other pyrrolidine derivatives such as Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxamide and This compound hydrochloride .
Uniqueness:
- The presence of the cyclopropylmethyl group distinguishes this compound from other pyrrolidine derivatives. This group can impart unique steric and electronic properties, influencing the compound’s reactivity and biological activity .
Biological Activity
Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group and a methyl ester at the carboxylic acid position. The molecular formula is C10H15NO2, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The cyclopropylmethyl moiety is significant for influencing the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function by:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions, acting as either an agonist or antagonist depending on the target.
- Receptor Binding : Its structural features enhance binding affinity to various biological targets, potentially leading to improved therapeutic efficacy.
Biological Activities
Research has identified several biological activities associated with this compound:
- Enzyme Inhibition : Studies indicate that this compound may act as an enzyme inhibitor, particularly in pathways related to inflammation and pain management.
- Antimicrobial Activity : Variants of pyrrolidine derivatives have shown potential antimicrobial properties, suggesting similar capabilities for this compound.
- Analgesic Properties : The compound has been linked to analgesic effects, making it a candidate for further exploration in pain relief applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it can be compared with other similar compounds:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Methyl pyrrolidine-2-carboxylate | Pyrrolidine ring, methyl ester | Analgesic properties |
tert-butyl 2-methyl-4-{[1-(methylamino)cyclopropyl]methyl}pyrrolidine-1-carboxylate | Contains tert-butyl group and amino functionality | Potential antidepressant |
N-{[1-(Cyclopropylmethyl)pyrrolidin-2-yl]methyl}-2-methoxy-5-methylbenzenesulfonamide | Sulfonamide group enhances solubility | Antimicrobial activity |
The presence of the cyclopropylmethyl group in this compound distinguishes it from these compounds, influencing its reactivity and biological profile.
Properties
IUPAC Name |
methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)9-3-2-6-11(9)7-8-4-5-8/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMAUENYMFNXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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